REACTION_CXSMILES
|
CC([O:5][C:6](=[O:40])[CH2:7][CH2:8][CH2:9][NH:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19][S:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[C:27]([NH:29][CH2:30][CH2:31][CH2:32][C:33]([O:35]C(C)(C)C)=[O:34])=[O:28])=[O:12])(C)C.FC(F)(F)C(O)=O.C1(OC)C=CC=CC=1>ClCCl>[C:22]1([C:27]([NH:29][CH2:30][CH2:31][CH2:32][C:33]([OH:35])=[O:34])=[O:28])[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[S:20][S:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:11]([NH:10][CH2:9][CH2:8][CH2:7][C:6]([OH:40])=[O:5])=[O:12]
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Name
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4,4'-[dithiobis(2,1-phenylenecarbonylimino)]bis butanoic acid bis (1,1-dimethylethyl) ester
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Quantity
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0.5 g
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Type
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reactant
|
Smiles
|
CC(C)(C)OC(CCCNC(=O)C1=C(C=CC=C1)SSC1=C(C=CC=C1)C(=O)NCCCC(=O)OC(C)(C)C)=O
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Name
|
|
Quantity
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10 mL
|
Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)OC
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
This compound was prepared
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Type
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CUSTOM
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Details
|
The crude product was recrystallized from methanol/dimethylformamide/water
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Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)SSC1=C(C=CC=C1)C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 139.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |